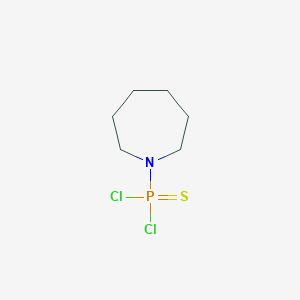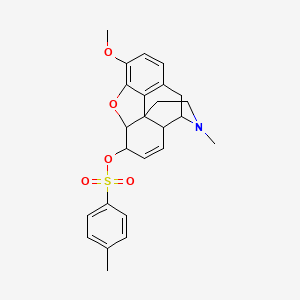
Codeine p-toluenesulfonate ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Codeine p-toluenesulfonate ester is a chemical compound derived from codeine, an opioid analgesic, and p-toluenesulfonic acid. Codeine is commonly used for its pain-relieving and cough-suppressing properties. The esterification with p-toluenesulfonic acid enhances certain chemical properties, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of codeine p-toluenesulfonate ester typically involves the reaction of codeine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction is usually performed in an aprotic solvent, which helps in the formation of the ester bond . The reaction conditions often include maintaining a controlled temperature and ensuring the exclusion of moisture to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions
Codeine p-toluenesulfonate ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to substitution reactions.
Reduction: The ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted codeine derivatives.
Hydrolysis: Codeine and p-toluenesulfonic acid.
Reduction: Codeine alcohol derivatives.
Aplicaciones Científicas De Investigación
Codeine p-toluenesulfonate ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its analgesic and antitussive properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis
Mecanismo De Acción
The mechanism of action of codeine p-toluenesulfonate ester involves its interaction with opioid receptors, particularly the mu-opioid receptors. This interaction leads to the inhibition of pain signals and suppression of cough reflexes . The esterification with p-toluenesulfonic acid may alter the pharmacokinetics, potentially enhancing its stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Morphine p-toluenesulfonate ester
- Thebaine p-toluenesulfonate ester
- Oripavine p-toluenesulfonate ester
Uniqueness
Codeine p-toluenesulfonate ester is unique due to its specific combination of codeine and p-toluenesulfonic acid, which imparts distinct chemical properties. Compared to other similar compounds, it may offer different pharmacokinetic profiles and therapeutic effects .
Propiedades
Número CAS |
22952-79-0 |
|---|---|
Fórmula molecular |
C25H27NO5S |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
(9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H27NO5S/c1-15-4-7-17(8-5-15)32(27,28)31-21-11-9-18-19-14-16-6-10-20(29-3)23-22(16)25(18,24(21)30-23)12-13-26(19)2/h4-11,18-19,21,24H,12-14H2,1-3H3 |
Clave InChI |
XIZHBEXHAHWBOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2C=CC3C4CC5=C6C3(C2OC6=C(C=C5)OC)CCN4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
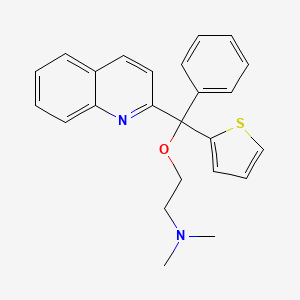
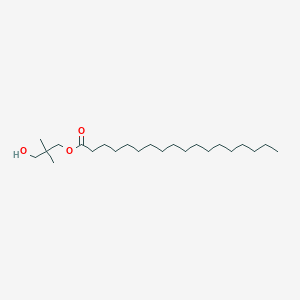


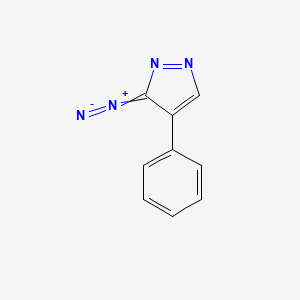

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)





